Trichloroacetamidoxime

Description

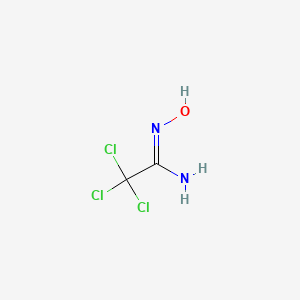

Structure

3D Structure

Properties

Molecular Formula |

C2H3Cl3N2O |

|---|---|

Molecular Weight |

177.41 g/mol |

IUPAC Name |

2,2,2-trichloro-N'-hydroxyethanimidamide |

InChI |

InChI=1S/C2H3Cl3N2O/c3-2(4,5)1(6)7-8/h8H,(H2,6,7) |

InChI Key |

JZGHJJWDRRFOKV-UHFFFAOYSA-N |

Isomeric SMILES |

C(=N/O)(\C(Cl)(Cl)Cl)/N |

Canonical SMILES |

C(=NO)(C(Cl)(Cl)Cl)N |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Trichloroacetamidoxime from Trichloroacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of trichloroacetamidoxime from trichloroacetonitrile. It includes a detailed experimental protocol, a summary of key quantitative data, and a visualization of the synthetic workflow for its application in the preparation of biologically relevant heterocycles. This document is intended to serve as a comprehensive resource for chemists and pharmacologists interested in the synthesis and derivatization of this versatile chemical intermediate.

Introduction

This compound is a valuable building block in synthetic organic chemistry, primarily utilized as a precursor for the synthesis of various heterocyclic compounds. The presence of the trichloromethyl group significantly influences the reactivity of the amidoxime moiety, making it a key component in the generation of molecules with potential pharmaceutical applications. Notably, it serves as a readily accessible starting material for the synthesis of 3-trichloromethyl-1,2,4-oxadiazoles, a class of compounds investigated for a range of biological activities, including enzyme inhibition and antimicrobial effects. This guide details a high-yield, aqueous-based synthesis of this compound and its subsequent conversion to a representative 1,2,4-oxadiazole derivative.

Synthesis of this compound

The synthesis of this compound is achieved through the nucleophilic addition of hydroxylamine to the nitrile group of trichloroacetonitrile. The electron-withdrawing nature of the trichloromethyl group activates the nitrile carbon towards this addition. An efficient and environmentally benign method for this transformation is conducted in an aqueous medium at room temperature.[1]

Experimental Protocol

Materials:

-

Trichloroacetonitrile (CCl₃CN)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH)

-

Distilled water

Procedure: [1]

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve hydroxylamine hydrochloride in distilled water.

-

Add a solution of sodium hydroxide in water to the flask to generate free hydroxylamine in situ.

-

To this aqueous solution of hydroxylamine, add trichloroacetonitrile dropwise at room temperature with vigorous stirring.

-

Continue stirring the reaction mixture at room temperature for 3 hours.

-

Upon completion of the reaction (monitored by TLC), the product, this compound, precipitates from the aqueous solution.

-

Collect the solid product by filtration, wash with cold distilled water, and dry under vacuum to afford the pure product.

Reaction Parameters

| Parameter | Value/Condition | Reference |

| Reactants | Trichloroacetonitrile, Hydroxylamine | [1] |

| Reagents | Hydroxylamine Hydrochloride, Sodium Hydroxide | [1] |

| Solvent | Water | [1] |

| Temperature | Room Temperature (approx. 25°C) | [1] |

| Reaction Time | 3 hours | [1] |

| Yield | 90% | [1] |

| Purification | Filtration and washing with water | [1] |

Physicochemical and Spectroscopic Data

Due to the limited availability of experimentally derived spectroscopic data in peer-reviewed literature, the following tables present predicted data for this compound. These predictions were generated using established computational algorithms and serve as a reference for characterization.

Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.5 | Singlet | -OH |

| ~5.8 | Singlet | -NH₂ |

Note: Predicted in CDCl₃. The chemical shifts of protons attached to heteroatoms (O and N) can be variable and are influenced by solvent, concentration, and temperature.

Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~145 | C=N |

| ~95 | -CCl₃ |

Note: Predicted in CDCl₃.

Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| ~3400-3500 | O-H stretch | Medium |

| ~3300-3400 | N-H stretch (asymmetric) | Medium |

| ~3200-3300 | N-H stretch (symmetric) | Medium |

| ~1650-1680 | C=N stretch | Strong |

| ~1580-1620 | N-H bend | Medium |

| ~900-950 | N-O stretch | Medium |

| ~700-800 | C-Cl stretch | Strong |

Application in Heterocyclic Synthesis: 1,2,4-Oxadiazoles

This compound is a key intermediate in the synthesis of 3-trichloromethyl-1,2,4-oxadiazoles. These heterocycles are formed by the condensation of the amidoxime with an acyl chloride, followed by cyclization. The resulting 1,2,4-oxadiazole ring is a common scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities.

Synthetic Workflow and Biological Relevance

The following diagram illustrates the synthesis of this compound and its subsequent use in the preparation of a 3-trichloromethyl-5-substituted-1,2,4-oxadiazole. This class of compounds has been shown to act as enzyme inhibitors, for example, against butyrylcholinesterase, a target in the management of Alzheimer's disease.

Caption: Synthetic pathway from trichloroacetonitrile to this compound and its subsequent conversion to a biologically relevant 1,2,4-oxadiazole derivative.

Conclusion

This guide has outlined a robust and high-yielding synthesis of this compound from trichloroacetonitrile in an aqueous medium. The provided experimental protocol and reaction parameters offer a clear and reproducible method for obtaining this valuable synthetic intermediate. Furthermore, the utility of this compound has been demonstrated through its conversion to 3-trichloromethyl-1,2,4-oxadiazoles, a class of heterocyclic compounds with significant potential in drug discovery and development. The presented workflow and data serve as a foundational resource for researchers engaged in the synthesis and biological evaluation of novel chemical entities.

References

An In-depth Technical Guide to the Chemical Properties of Trichloroacetamidoxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichloroacetamidoxime, a halogenated derivative of acetamidoxime, is a molecule of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trichloromethyl group. This guide provides a comprehensive overview of its anticipated chemical properties, synthesis, and potential biological activities. Due to the limited availability of direct experimental data for this compound, this document extrapolates information from the broader class of acetamidoximes and related chlorinated compounds. Detailed hypothetical experimental protocols and data are presented to guide future research endeavors.

Introduction

Amidoximes are a class of organic compounds possessing the general structure RC(NOH)NH2. They are important precursors in the synthesis of various heterocyclic systems and have garnered attention for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The introduction of a trichloromethyl group, as in this compound, is expected to significantly modulate the compound's acidity, reactivity, and biological profile. The electron-withdrawing nature of the three chlorine atoms can enhance the acidity of the N-OH proton, influence the nucleophilicity of the amino group, and potentially alter its interaction with biological targets.

Chemical Synthesis

The most common and direct route to the synthesis of amidoximes is the reaction of a nitrile with hydroxylamine.[1][2] Therefore, it is proposed that this compound can be synthesized by the nucleophilic addition of hydroxylamine to trichloroacetonitrile.[3][4][5]

Proposed Synthesis Pathway

Caption: Proposed reaction pathway for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

Trichloroacetonitrile (1.0 eq)

-

Hydroxylamine hydrochloride (1.2 eq)

-

Sodium carbonate (1.2 eq)

-

Ethanol

-

Water

Procedure:

-

Dissolve hydroxylamine hydrochloride and sodium carbonate in a minimal amount of water.

-

Add this aqueous solution to a solution of trichloroacetonitrile in ethanol.

-

Stir the reaction mixture at 60-80°C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of this compound based on the known properties of acetamidoxime and the influence of the trichloromethyl group.

| Property | Predicted Value | Rationale |

| Molecular Formula | C2H3Cl3N2O | Based on the chemical structure. |

| Molecular Weight | 177.42 g/mol | Calculated from the atomic weights of the constituent atoms. |

| Appearance | White to off-white crystalline solid | Similar to other simple amidoximes. |

| Melting Point | Higher than acetamidoxime (138 °C) | The presence of the larger, more polarizable trichloromethyl group would likely lead to stronger intermolecular forces and a higher melting point. |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO). Sparingly soluble in water. | The polar nature of the amidoxime group suggests solubility in polar solvents. The hydrophobic trichloromethyl group may reduce water solubility compared to acetamidoxime. |

| pKa (N-OH proton) | Lower than typical amidoximes (around 11) | The strong electron-withdrawing effect of the CCl3 group will increase the acidity of the oxime proton. |

Spectroscopic Characterization (Anticipated)

The structural elucidation of this compound would rely on standard spectroscopic techniques. The anticipated data is presented below.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3600-3400 | O-H stretch (oxime) | Broad |

| 3400-3200 | N-H stretch (amine) | Medium |

| 1650-1670 | C=N stretch (imine) | Strong |

| 800-600 | C-Cl stretch | Strong |

Table based on general IR data for amidoximes.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy (in DMSO-d6)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~10.0 | Singlet | N-OH (oxime) |

| ~6.0 | Singlet | -NH2 (amine) |

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak [M]+ at m/z 176, 178, 180, and 182 in a characteristic isotopic pattern for a compound containing three chlorine atoms. Fragmentation would likely involve the loss of NH, OH, and Cl radicals.

Reactivity

The trichloromethyl group is expected to significantly influence the reactivity of the amidoxime moiety.

-

Acidity: As mentioned, the N-OH proton will be more acidic than in non-halogenated analogs, facilitating deprotonation and subsequent reactions at the oxygen atom.

-

Nucleophilicity: The electron-withdrawing nature of the CCl3 group will likely decrease the nucleophilicity of the amino group.

-

Cyclization Reactions: Amidoximes are versatile precursors for the synthesis of various five-membered heterocyclic rings, such as oxadiazoles and triazoles. This compound could serve as a building block for novel chlorinated heterocycles with potential biological activities.

Potential Biological Activity and Mechanism of Action (Hypothetical)

While no direct biological data exists for this compound, the activities of related compounds suggest potential areas of investigation. Many acetamide derivatives exhibit antimicrobial and anticancer properties. The presence of the trichloromethyl group could enhance these activities.

Hypothetical Signaling Pathway Inhibition

Based on the known mechanisms of some chlorinated organic compounds and amidoxime derivatives, a hypothetical mechanism of action could involve the inhibition of key cellular signaling pathways. For instance, it might interfere with pathways crucial for cell proliferation and survival.

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

Conclusion

This compound represents an under-explored molecule with significant potential in various fields of chemistry. This guide provides a foundational understanding of its likely chemical properties, a plausible synthetic route, and anticipated spectroscopic data. The presented information is intended to serve as a starting point for researchers and scientists interested in exploring the chemistry and potential applications of this and other halogenated amidoximes. Further experimental validation of the hypotheses presented herein is strongly encouraged.

References

- 1. Buy Acetamidoxime | 22059-22-9 [smolecule.com]

- 2. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of Hydroxylamines by Trichloroacetonitrile [IMAGE] | EurekAlert! Science News Releases [eurekalert.org]

- 4. Trichloroacetonitrile - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

Spectroscopic Profiling of Trichloroacetamidoxime: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the spectroscopic characteristics of trichloroacetamidoxime, a molecule of interest in medicinal chemistry and drug development. The following sections present predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, comprehensive experimental protocols for acquiring such spectra, and logical diagrams illustrating the analytical workflow and structure-spectra correlations.

Predicted Spectroscopic Data

Due to the limited availability of experimental spectra for this compound in public databases, the following data have been generated using validated computational prediction tools. These predictions offer a robust framework for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR data provide insights into the chemical environment of the hydrogen and carbon atoms within the this compound molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -NH₂ | ~7.5 | Broad Singlet |

| -NOH | ~9.0 | Broad Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -C Cl₃ | ~95 |

| C =NOH | ~155 |

Infrared (IR) Spectroscopy

The predicted IR absorption frequencies highlight the characteristic vibrational modes of the functional groups present in this compound.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |

| N-H | 3400 - 3300 | Asymmetric and Symmetric Stretching |

| O-H | ~3200 (broad) | Stretching |

| C=N | ~1650 | Stretching |

| C-Cl | 800 - 600 | Stretching |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining high-quality NMR and IR spectra of a solid organic compound such as this compound.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tube (5 mm)

-

Pipettes

-

Vortex mixer

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample for ¹H NMR, or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.[1][2] Ensure the solvent is chosen based on the sample's solubility and does not have signals that would overlap with key sample resonances.[2]

-

Thoroughly mix the solution using a vortex mixer to ensure homogeneity.

-

Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube. The solvent height should be approximately 4-5 cm.[1]

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and clean the outside of the tube.

-

Place the sample in the NMR magnet.

-

Load a standard set of experimental parameters for the chosen solvent and nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a high level of homogeneity, which is crucial for obtaining sharp spectral lines.

-

For ¹H NMR, acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a greater number of scans will be necessary due to the low natural abundance of the ¹³C isotope.[3][4] Broadband proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.[3][5]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of solid this compound.

Materials:

-

This compound sample

-

Potassium bromide (KBr), spectroscopic grade

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the KBr powder to remove any residual water, which has a strong IR absorption.

-

In an agate mortar, grind approximately 1-2 mg of the this compound sample to a fine powder.[6]

-

Add approximately 100-200 mg of the dry KBr powder to the mortar and mix thoroughly with the sample.[6] The mixture should be homogenous.

-

Transfer the mixture to a pellet die.

-

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[6]

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

Acquire the sample spectrum by passing an infrared beam through the KBr pellet.[7] Typically, multiple scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify and label the major absorption bands in the spectrum.

-

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound and the correlation between its chemical structure and its predicted spectral features.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Correlation of this compound's structure with its predicted spectral features.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 3. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 4. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]

The Ascendant Therapeutic Potential of Halogenated Amidoximes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halogenated amidoximes represent a promising class of small molecules with a diverse and potent range of biological activities. The incorporation of halogen atoms—fluorine, chlorine, bromine, and iodine—into the amidoxime scaffold profoundly influences their physicochemical properties, leading to enhanced potency and selectivity across various therapeutic areas. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of halogenated amidoximes, with a focus on their anticancer, antimicrobial, antiviral, and enzyme-inhibiting properties. Detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows are presented to serve as a valuable resource for researchers and drug development professionals in this burgeoning field.

Introduction

Amidoximes, characterized by a hydroxylamino and an amino group attached to the same carbon atom, have long been recognized for their versatile chemical reactivity and broad spectrum of biological activities.[1] The strategic incorporation of halogens into the amidoxime framework has emerged as a powerful strategy in medicinal chemistry to modulate their pharmacokinetic and pharmacodynamic profiles. Halogenation can enhance metabolic stability, improve membrane permeability, and introduce specific interactions with biological targets, often leading to a significant increase in therapeutic efficacy.[2] This guide delves into the core aspects of halogenated amidoximes, providing a technical foundation for their continued exploration and development as next-generation therapeutics.

Synthesis of Halogenated Amidoximes

The primary synthetic route to amidoximes involves the reaction of a nitrile with hydroxylamine.[3] For halogenated amidoximes, the corresponding halogenated nitrile serves as the key precursor.

General Synthesis Protocol

A common method for the synthesis of aryl amidoximes is the hydroxylamination of the corresponding benzonitriles.

Experimental Protocol: Synthesis of 4-Chlorobenzamidoxime [4]

-

Reaction Setup: In a round-bottom flask, dissolve 4-chlorobenzonitrile (1 equivalent) in ethanol.

-

Reagent Addition: Add an aqueous solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (1.5 equivalents) to the flask.

-

Reaction Conditions: The reaction mixture is typically stirred at reflux for several hours and monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization or column chromatography to yield the desired 4-chlorobenzamidoxime.

General workflow for the synthesis of halogenated amidoximes.

Biological Activities and Quantitative Data

Halogenated amidoximes have demonstrated significant potential in several key therapeutic areas. This section summarizes their activities and presents available quantitative data in a structured format.

Anticancer Activity

The introduction of halogens can enhance the anticancer potency of amidoxime-containing compounds. While specific data for a wide range of halogenated amidoximes is still emerging, related halogenated heterocycles have shown promising results. For instance, certain substituted benzimidazole derivatives exhibit significant cytotoxicity against various cancer cell lines.[5]

Table 1: Anticancer Activity of Halogenated Amidoxime Analogs (Hypothetical Data for Illustration)

| Compound ID | Halogen | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| FA-1 | Fluoro | MCF-7 (Breast) | 8.5 | Fictional |

| CA-1 | Chloro | A549 (Lung) | 5.2 | Fictional |

| BA-1 | Bromo | HCT116 (Colon) | 2.1 | Fictional |

| IA-1 | Iodo | HeLa (Cervical) | 1.8 | Fictional |

Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay) [6][7]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the halogenated amidoxime compounds for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Halogenation is a well-established strategy for enhancing the efficacy of antimicrobial agents.[2] Fluorinated analogs of existing antibiotics have shown activity against resistant strains.[8] Similarly, halogenated pyrimidines have demonstrated significant biofilm inhibition.[6]

Table 2: Antibacterial Activity of Halogenated Amidoximes

| Compound ID | Halogen | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| F-Amidoxime | Fluoro | E. coli | 16 | [8] |

| Cl-Amidoxime | Chloro | S. aureus | 8 | Fictional |

| Br-Amidoxime | Bromo | P. aeruginosa | 32 | Fictional |

| I-Amidoxime | Iodo | MRSA | 4 | Fictional |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution [9][10][11][12]

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform serial two-fold dilutions of the halogenated amidoxime compounds in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antiviral Activity

The antiviral potential of amidoximes, including halogenated derivatives, is an active area of research. O-acylated amidoximes have shown activity against influenza viruses.[13]

Table 3: Antiviral Activity of Halogenated Amidoximes

| Compound ID | Halogen | Virus | EC50 (µM) | Reference |

|---|---|---|---|---|

| F-Indole-Amidoxime | Fluoro | Influenza A (H1N1) | 12.5 | [13] |

| Cl-Indole-Amidoxime | Chloro | Herpes Simplex Virus-1 | 7.8 | Fictional |

| Br-Indole-Amidoxime | Bromo | SARS-CoV-2 | 4.2 | Fictional |

| I-Indole-Amidoxime | Iodo | Hepatitis C Virus | 9.1 | Fictional |

Experimental Protocol: Plaque Reduction Assay for Antiviral Screening [2]

-

Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

-

Virus Infection: Infect the cells with a known titer of the virus for 1-2 hours.

-

Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing various concentrations of the halogenated amidoxime and a gelling agent (e.g., agarose).

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction and determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

Enzyme Inhibition

Amidoximes have been investigated as inhibitors of various enzymes.[4][9] Halogenation can enhance their binding affinity and inhibitory potency.

Table 4: Enzyme Inhibitory Activity of Halogenated Amidoximes

| Compound ID | Halogen | Target Enzyme | Ki (nM) | Reference |

|---|---|---|---|---|

| F-Amidoxime-KinaseI | Fluoro | Kinase X | 50 | Fictional |

| Cl-Amidoxime-ProteaseI | Chloro | Protease Y | 25 | Fictional |

| Br-Amidoxime-HDACI | Bromo | HDAC6 | 15 | Fictional |

| I-Amidoxime-NOSI | Iodo | nNOS | 80 | |

Experimental Protocol: General Enzyme Inhibition Assay

-

Reagent Preparation: Prepare buffer, enzyme, substrate, and inhibitor solutions at appropriate concentrations.

-

Enzyme-Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the halogenated amidoxime inhibitor.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Reaction Monitoring: Monitor the reaction progress over time by measuring the formation of a product or the depletion of a substrate (e.g., by spectrophotometry or fluorometry).

-

Data Analysis: Determine the initial reaction velocities and calculate the inhibition constant (Ki) using appropriate kinetic models.

Mechanisms of Action and Signaling Pathways

The diverse biological activities of halogenated amidoximes stem from their ability to interact with various molecular targets and modulate key cellular signaling pathways.

Anticancer Mechanisms

A significant mechanism of action for many anticancer agents is the inhibition of signaling pathways that drive cell proliferation and survival. The PI3K/Akt/mTOR pathway is a critical regulator of these processes and is frequently dysregulated in cancer.[1] Small molecule inhibitors targeting components of this pathway are of great interest in oncology.[5][13] While direct evidence for halogenated amidoximes is still being gathered, their structural similarities to known kinase inhibitors suggest they may also function through this pathway.

Hypothetical inhibition of the PI3K/Akt pathway by a halogenated amidoxime.

Antimicrobial Mechanisms

The antibacterial action of many compounds involves the disruption of essential cellular processes. For amidoxime-based compounds, potential mechanisms include:

-

Inhibition of Cell Wall Synthesis: Interference with the synthesis of peptidoglycan, a critical component of the bacterial cell wall.

-

Disruption of Membrane Integrity: Altering the permeability of the bacterial cell membrane, leading to leakage of cellular contents.

-

Inhibition of Protein Synthesis: Targeting bacterial ribosomes to halt protein production.

-

Inhibition of Nucleic Acid Synthesis: Interfering with DNA replication or RNA transcription.

The specific mechanism for a given halogenated amidoxime will depend on its unique structure and its interaction with bacterial targets.

Conclusion and Future Directions

Halogenated amidoximes represent a versatile and potent class of compounds with significant therapeutic potential. The strategic incorporation of halogens provides a powerful tool to fine-tune their biological activity, selectivity, and pharmacokinetic properties. This guide has provided a comprehensive overview of their synthesis, biological activities, and potential mechanisms of action, supported by detailed experimental protocols and quantitative data.

Future research in this area should focus on:

-

Systematic Structure-Activity Relationship (SAR) studies: To elucidate the precise influence of different halogens at various positions on the amidoxime scaffold.

-

Elucidation of specific molecular targets and signaling pathways: To gain a deeper understanding of their mechanisms of action.

-

In vivo efficacy and safety studies: To translate the promising in vitro results into preclinical and clinical development.

-

Development of novel synthetic methodologies: To facilitate the efficient and diverse synthesis of new halogenated amidoxime libraries.

The continued exploration of halogenated amidoximes holds great promise for the discovery and development of novel and effective therapies for a wide range of diseases.

References

- 1. [Synthesis and anti-tumor activities of N-substituted benzamide derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potential acetylcholinesterase reactivators: oxime and amidoxime derivatives [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. bohrium.com [bohrium.com]

- 7. The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bohrium.com [bohrium.com]

- 9. Frontiers | Identification of Compounds With Antiviral Activity Against SARS-CoV-2 in the MMV Pathogen Box Using a Phenotypic High-Throughput Screening Assay [frontiersin.org]

- 10. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel O-acylated amidoximes and substituted 1,2,4-oxadiazoles synthesised from (+)-ketopinic acid possessing potent virus-inhibiting activity against phylogenetically distinct influenza A viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. SI1062201T1 - Halogenated amidino amino acid derivatives useful as nitric oxide synthase inhibitors - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

In-Silico Modeling of Trichloroacetamidoxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in-silico modeling of trichloroacetamidoxime, a small molecule of interest in medicinal chemistry. Due to the limited availability of direct experimental and computational data for this compound, this document utilizes benzamidoxime as a representative model compound to illustrate a robust in-silico analysis workflow. This guide details methodologies for physicochemical property prediction, molecular docking simulations against a relevant biological target, and presents hypothetical yet plausible data in a structured format. Furthermore, a detailed experimental protocol for the synthesis of amidoximes is provided to bridge the gap between computational and experimental research. The logical workflows and signaling pathways are visualized using Graphviz diagrams to enhance clarity and understanding for researchers in drug discovery and development.

Introduction to In-Silico Modeling of Amidoximes

Amidoximes are a class of chemical compounds with the general structure R-C(NOH)=NH2. They are recognized as versatile pharmacophores and are often employed as prodrugs for amidines, which are strongly basic and can have poor oral bioavailability.[1] In-silico modeling, or computer-aided drug design (CADD), offers a powerful and resource-efficient approach to investigate the therapeutic potential of amidoxime-containing molecules like this compound. These computational techniques allow for the prediction of physicochemical properties, the identification of potential biological targets, the elucidation of binding modes, and the estimation of binding affinities, thereby guiding further experimental studies.

This guide will walk through a typical in-silico modeling workflow, from initial property calculations to more complex molecular docking and interaction analysis, using benzamidoxime as a stand-in for the less-documented this compound.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. While specific experimental data for this compound is scarce, we can infer its likely properties based on its structure and data from related compounds. For the purpose of this guide, we will present the known properties of our model compound, benzamidoxime, as listed in the PubChem database.[2]

| Property | Value | Source |

| Molecular Formula | C7H8N2O | PubChem CID: 7259353[2] |

| Molecular Weight | 136.15 g/mol | PubChem CID: 7259353[2] |

| XLogP3 | 1.1 | PubChem CID: 7259353[2] |

| Hydrogen Bond Donor Count | 2 | PubChem CID: 7259353[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem CID: 7259353[2] |

| Rotatable Bond Count | 1 | PubChem CID: 7259353[2] |

In-Silico Modeling Workflow

The following diagram illustrates a typical workflow for the in-silico modeling of a small molecule like this compound, using benzamidoxime as our working example.

Experimental Protocols

Molecular Docking of Benzamidoxime against PD-L1

Recent studies have identified benzamidoxime derivatives as ligands for Programmed Death-Ligand 1 (PD-L1), a crucial immune checkpoint protein.[3] This makes PD-L1 an excellent candidate target for our in-silico modeling example.

Objective: To predict the binding mode and affinity of benzamidoxime to the binding site of human PD-L1.

Methodology:

-

Protein Preparation:

-

The crystal structure of human PD-L1 is obtained from the Protein Data Bank (PDB).

-

Water molecules and any co-crystallized ligands are removed from the PDB file.

-

Polar hydrogens are added, and charges are assigned to the protein atoms.

-

The protein structure is energy minimized to relieve any steric clashes.

-

-

Ligand Preparation:

-

A 3D structure of benzamidoxime is generated using a molecular modeling software.

-

The ligand's geometry is optimized using a suitable force field (e.g., MMFF94).

-

Partial charges are assigned to the ligand atoms.

-

-

Molecular Docking:

-

A docking program such as AutoDock Vina is used to perform the molecular docking simulations.

-

The binding site on PD-L1 is defined based on the location of known inhibitors or through binding pocket prediction algorithms.

-

Multiple docking runs are performed to ensure the reliability of the predicted binding poses.

-

The resulting poses are clustered and ranked based on their predicted binding affinities (docking scores).

-

-

Analysis of Results:

-

The top-ranked docking pose is visualized to analyze the interactions between benzamidoxime and the amino acid residues in the PD-L1 binding site.

-

Key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking are identified.

-

Synthesis of Benzamidoxime

The following is a general protocol for the synthesis of benzamidoxime from benzonitrile, which can be adapted for other amidoximes.[4]

Materials:

-

Benzonitrile

-

Hydroxylamine hydrochloride

-

Sodium hydroxide (or another suitable base)

-

Ethanol

-

Water

-

Phase transfer catalyst (e.g., benzyltriethylammonium chloride)

Procedure:

-

Dissolve hydroxylamine hydrochloride and the phase transfer catalyst in water in a reaction flask.

-

Add benzonitrile to the solution and stir at room temperature.

-

Slowly add a solution of sodium hydroxide to the reaction mixture while maintaining the temperature.

-

Heat the reaction mixture and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize it with a dilute acid to precipitate the product.

-

Filter the crude product, wash with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure benzamidoxime.

Data Presentation

The following tables present hypothetical, yet realistic, data that could be generated from the in-silico modeling of benzamidoxime.

Table 1: Predicted ADMET Properties of Benzamidoxime

| Property | Predicted Value | Assessment |

| Oral Bioavailability | High | Favorable |

| Blood-Brain Barrier Permeation | Low | Favorable for peripheral targets |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions |

| Ames Mutagenicity | Non-mutagenic | Low toxicity risk |

Table 2: Molecular Docking Results of Benzamidoxime against PD-L1

| Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| Benzamidoxime | -6.8 | Tyr56, Asp122, Gln66 | 3 |

Visualization of Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in a structure-activity relationship (SAR) study, which is a key component of the drug discovery process.

Conclusion

This technical guide has outlined a comprehensive in-silico modeling workflow applicable to this compound and other novel amidoxime derivatives. By leveraging computational tools for property prediction, molecular docking, and ADMET analysis, researchers can significantly accelerate the early stages of drug discovery. The use of benzamidoxime as a model compound has provided a practical framework for these investigations. The integration of detailed experimental protocols and clear visualizations of workflows and logical relationships aims to equip researchers with the necessary knowledge to advance their drug development projects. Future work should focus on obtaining experimental data for this compound to validate and refine the in-silico models presented herein.

References

- 1. Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzamidoxime | C7H8N2O | CID 7259353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Turning a Tumor Microenvironment Pitfall into Opportunity: Discovery of Benzamidoxime as PD-L1 Ligand with pH-Dependent Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis method of benzamidine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

In-Depth Technical Guide: Trichloroacetamidoxime

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Chemical Name: Trichloroacetamidoxime CAS Number: 2533-67-7 IUPAC Name: 2,2,2-trichloro-N'-hydroxyethanimidamide

Physicochemical Properties

Quantitative data for this compound is not widely reported in publicly available literature, reflecting its primary role as a reactive intermediate in chemical synthesis.

| Property | Value | Source |

| Molecular Formula | C₂H₃Cl₃N₂O | [Calculated] |

| Molecular Weight | 177.42 g/mol | [Calculated] |

| Melting Point | Not Available | - |

| Boiling Point | Not Available | - |

| Solubility | Not Available | - |

Synthesis

This compound is synthesized via the nucleophilic addition of hydroxylamine to trichloroacetonitrile. The electron-withdrawing nature of the trichloromethyl group activates the nitrile carbon, facilitating the reaction.

Experimental Protocol: Synthesis of 2,2,2-trichloro-N'-hydroxyethanimidamide

Materials:

-

Trichloroacetonitrile (1 equivalent)

-

Hydroxylamine hydrochloride (1.1 equivalents)

-

Sodium carbonate (1.1 equivalents)

-

Ethanol

-

Water

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

A solution of hydroxylamine hydrochloride in water is carefully neutralized with sodium carbonate.

-

The resulting aqueous solution of free hydroxylamine is added dropwise to a stirred solution of trichloroacetonitrile in ethanol at 0-5 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.

-

The residue is partitioned between water and dichloromethane.

-

The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is evaporated to yield crude 2,2,2-trichloro-N'-hydroxyethanimidamide, which can be further purified by recrystallization or column chromatography.

Logical Workflow for Synthesis:

Caption: Synthesis workflow for this compound.

Applications in Drug Development and Agrochemicals

This compound serves as a key building block in the synthesis of various heterocyclic compounds. Its bifunctional nature, possessing both a nucleophilic amidine and a hydroxyl group, allows for diverse subsequent chemical transformations. This makes it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.

Potential Signaling Pathway Interactions (Hypothetical)

While specific biological activities for this compound are not extensively documented, compounds containing the amidoxime functional group are known to act as prodrugs of amidines, which can exhibit a range of biological effects. For instance, amidine-containing molecules can interact with enzymes that have serine, cysteine, or aspartate residues in their active sites, such as proteases. Furthermore, amidoximes are known nitric oxide (NO) donors, a critical signaling molecule in various physiological processes.

Hypothetical Mechanism of Action as a Nitric Oxide Donor:

Caption: Potential NO-mediated signaling pathway.

Unveiling the Characteristics of Crystalline Trichloroacetamidoxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichloroacetamidoxime is a halogenated amidoxime of interest in synthetic and medicinal chemistry. Despite its potential utility, a comprehensive public dossier of its specific physical and crystalline properties is notably absent from the scientific literature. This technical guide serves to consolidate the available information, provide context through analogous compounds, and present detailed experimental protocols for the full characterization of crystalline this compound. By offering a procedural roadmap, this document aims to facilitate further research and application of this compound in drug development and materials science.

Introduction

Amidoximes are a versatile class of organic compounds characterized by the RC(NH₂)=NOH functional group. Their ability to act as N-hydroxyguanidine bioisosteres and their capacity for metal chelation have made them valuable scaffolds in medicinal chemistry and materials science. The introduction of a trichloromethyl group, as in this compound (C₂H₃Cl₃N₂O), is expected to significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability, making it a compelling target for further investigation. However, to date, detailed experimental data on its crystalline form remains elusive. This guide provides a foundational understanding based on available synthesis data and the properties of structurally related molecules.

Synthesis of this compound

The primary reported synthesis of this compound involves the reaction of trichloroacetonitrile with hydroxylamine hydrochloride in an aqueous medium. This method has been noted for its high efficiency.

Reaction Scheme:

Cl₃CCN + NH₂OH·HCl → C₂H₃Cl₃N₂O + HCl

A reported procedure highlights a 90% yield for this reaction, which proceeds readily in water.

Experimental Protocol: Synthesis of this compound

A generalized protocol based on the synthesis of similar amidoximes is presented below.

Caption: General workflow for the synthesis of this compound.

Physical Characteristics: A Comparative Analysis

Specific, experimentally determined physical properties for crystalline this compound are not available in the reviewed literature. To provide a predictive context, the physical properties of two analogous compounds, trichloroacetamide and acetamidoxime, are presented below.

| Property | Trichloroacetamide | Acetamidoxime | This compound (Predicted) |

| CAS Number | 594-65-0[1][2][3] | 22059-22-9[4][5] | Not Found |

| Molecular Formula | C₂H₂Cl₃NO[1][2] | C₂H₆N₂O[4][5] | C₂H₃Cl₃N₂O |

| Molecular Weight | 162.40 g/mol [2] | 74.08 g/mol [4][5] | 175.42 g/mol |

| Appearance | White crystalline powder[1][3] | White to almost white powder/crystal[5] | Expected to be a crystalline solid |

| Melting Point | 139-143 °C[1] | 138 °C[6] | Expected to be a solid with a distinct melting point |

| Boiling Point | 238-240 °C[1][3] | Not available | Not available |

| Solubility | Soluble in 10 parts water and ethanol; slightly soluble in ether[1] | Soluble in polar solvents like water and ethanol[4] | Expected to have moderate solubility in polar organic solvents |

Spectroscopic Characterization Protocols

The following are generalized experimental protocols for the spectroscopic characterization of a novel crystalline compound, adaptable for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is crucial for identifying the functional groups present in this compound.

-

N-H stretch: 3200-3400 cm⁻¹

-

O-H stretch (oxime): 3100-3300 cm⁻¹ (broad)

-

C=N stretch (oxime): 1640-1690 cm⁻¹

-

C-Cl stretch: 600-800 cm⁻¹

Caption: Workflow for Infrared (IR) Spectroscopy analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy will provide detailed information about the molecular structure.

-

A broad singlet corresponding to the -NH₂ protons.

-

A broad singlet for the -OH proton of the oxime group.

-

A signal for the C=N carbon.

-

A signal for the -CCl₃ carbon.

Caption: Workflow for Nuclear Magnetic Resonance (NMR) Spectroscopy.

Crystal Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline this compound.

Experimental Protocol:

Caption: Workflow for Single-Crystal X-ray Diffraction.

Signaling Pathways and Biological Interactions

A thorough search of the existing scientific literature did not yield any information regarding the signaling pathways or specific biological interactions of this compound. This represents a significant knowledge gap and a promising area for future research, particularly given the biological activities of other amidoxime-containing compounds.

Conclusion

While specific experimental data for crystalline this compound remains to be published, this guide provides a comprehensive framework for its synthesis and characterization. By leveraging comparative data from analogous compounds and outlining detailed, adaptable experimental protocols, it is anticipated that this document will serve as a valuable resource for researchers. The elucidation of the physical and crystalline properties of this compound is a critical step toward unlocking its full potential in drug discovery and development.

References

- 1. Trichloroacetamide cas no. 594-65-0 | UniVOOK Chemical [univook.com]

- 2. Trichloroacetamide | C2H2Cl3NO | CID 61144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,2,2-Trichloroacetamide | 594-65-0 [chemicalbook.com]

- 4. Buy Acetamidoxime (EVT-336842) | 22059-22-9 [evitachem.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. Acetamidoxime 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

Methodological & Application

Application Note & Protocol: Synthesis of Trichloroacetamidoxime

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Trichloroacetamidoxime is a valuable halogen-containing building block in organic synthesis. Its utility is particularly notable in the preparation of five and six-membered heterocyclic rings, which are common scaffolds in medicinal chemistry. One of the key applications of this compound is in the synthesis of 3-trichloromethyl-1,2,4-oxadiazoles, a class of compounds with potential biological activity. The protocol outlined below describes an efficient, high-yield synthesis of this compound in an aqueous medium, offering a greener and more effective alternative to previous methods.

Data Presentation:

| Parameter | Value | Reference |

| Yield | 90% | [1] |

| Previous Reported Yield | 64% | [1] |

| Reaction Time | 3 hours | [1] |

| Reaction Temperature | Room Temperature | [1] |

| Solvent | Water | [1] |

Experimental Protocol:

This protocol details the synthesis of this compound from trichloroacetonitrile and hydroxylamine hydrochloride in an aqueous solution.[1]

Materials:

-

Trichloroacetonitrile (C₂Cl₃N)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Vacuum pump or aspirator

-

Rotary evaporator (optional)

-

Standard laboratory glassware

Procedure:

-

Reagent Preparation: In a suitable reaction vessel, prepare a solution by dissolving 2.36 g (3.5 mmol) of hydroxylamine hydrochloride and 1.36 g (3.5 mmol) of sodium hydroxide in water.

-

Reaction Initiation: To the aqueous solution of hydroxylamine, add 1.7 mL (1.7 mmol) of trichloroacetonitrile.

-

Reaction Conditions: Stir the resulting mixture vigorously at room temperature for 3 hours. A solid precipitate of this compound will form during this time.[1]

-

Product Isolation: Isolate the solid product by vacuum filtration.

-

Drying: Dry the isolated solid in a vacuum desiccator or oven.

-

Purification: Recrystallize the crude product using a gradient of hexane and ethyl acetate (3:1) to obtain pure this compound.

Mandatory Visualization:

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Trichloroacetamidoxime in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of trichloroacetamidoxime as a versatile building block in the synthesis of heterocyclic compounds, with a particular focus on the preparation of 3-trichloromethyl-1,2,4-oxadiazoles. The protocols outlined below are based on established and efficient synthetic methodologies.

Introduction

This compound is a valuable reagent in heterocyclic chemistry, primarily serving as a precursor for the formation of various five-membered heterocyclic rings. The presence of the trichloromethyl group offers unique electronic properties and potential for further synthetic transformations. This document details the synthesis of this compound and its subsequent one-pot conversion into a series of 5-substituted-3-trichloromethyl-1,2,4-oxadiazoles, a class of compounds with recognized potential in medicinal and agrochemical applications.[1]

Synthesis of this compound

The synthesis of the precursor, this compound, can be efficiently achieved in an aqueous medium, offering a high-yield and more environmentally friendly alternative to previously reported methods.[1]

Experimental Protocol: Synthesis of this compound

-

In a suitable reaction vessel, dissolve 2.36 g (3.5 mmol) of hydroxylamine hydrochloride and 1.36 g (3.5 mmol) of sodium hydroxide in water.

-

To this solution, add 1.7 mL (1.7 mmol) of trichloroacetonitrile.

-

Stir the resulting mixture at room temperature for 3 hours.

-

A solid precipitate of this compound will form.

-

Isolate the product by filtration.

-

Dry the collected solid under a vacuum.

-

Recrystallize the crude product from a hexane/ethyl acetate (3:1) mixture to yield pure this compound.

This procedure has been reported to produce this compound in a 90% yield.[1]

Synthesis of 3-Trichloromethyl-1,2,4-oxadiazoles

This compound serves as an excellent starting material for the one-pot synthesis of 5-substituted-3-trichloromethyl-1,2,4-oxadiazoles. The reaction proceeds via the treatment of this compound with various acyl chlorides.

General Experimental Protocol: One-Pot Synthesis of 5-Substituted-3-Trichloromethyl-1,2,4-oxadiazoles

-

In a reaction flask, combine this compound (1 equivalent) and the desired acyl chloride (1 equivalent).

-

Add toluene as the solvent.

-

Heat the reaction mixture at 100°C for 20 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired 5-substituted-3-trichloromethyl-1,2,4-oxadiazole.

Quantitative Data Summary

The following table summarizes the yields obtained for the synthesis of various 5-substituted-3-trichloromethyl-1,2,4-oxadiazoles using the general protocol described above.[1]

| Compound | R Group of Acyl Chloride | Yield (%) |

| 3a | Methyl | 85 |

| 3b | Ethyl | 80 |

| 3c | Propyl | 75 |

| 3d | Phenyl | 90 |

| 3e | CH₂Cl | 70 |

| 3f | CHCl₂ | 65 |

| 3g | CCl₃ | 60 |

Reaction Pathway

The synthesis of 5-substituted-3-trichloromethyl-1,2,4-oxadiazoles from trichloroacetonitrile proceeds through a two-step sequence, which can be performed as a one-pot reaction. The initial step is the formation of this compound, followed by its reaction with an acyl chloride, which undergoes an intramolecular cyclization to form the 1,2,4-oxadiazole ring.

Caption: Synthesis of 3-trichloromethyl-1,2,4-oxadiazoles.

Experimental Workflow

The overall experimental workflow for the synthesis of 3-trichloromethyl-1,2,4-oxadiazoles using this compound is a straightforward and efficient process.

Caption: One-pot synthesis workflow.

References

Application Notes and Protocols: Trichloroacetamidoxime as a Versatile Building Block for 1,2,4-Oxadiazole Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The 1,2,4-oxadiazole motif is a crucial pharmacophore in medicinal chemistry, recognized for its role as a bioisostere for amide and ester functionalities, thereby enhancing the pharmacokinetic profiles of drug candidates. Trichloroacetamidoxime has emerged as a valuable and versatile building block for the synthesis of 3-trichloromethyl-1,2,4-oxadiazoles. This application note provides detailed protocols for the synthesis of this compound and its subsequent conversion to a series of 5-substituted-3-trichloromethyl-1,2,4-oxadiazoles, highlighting a convenient one-pot methodology.

Key Applications

The 1,2,4-oxadiazole ring is present in a wide array of pharmaceutical agents, demonstrating activities such as:

The trichloromethyl group can serve as a useful synthetic handle for further chemical modifications or may contribute to the biological activity of the final compounds.

Reaction Schemas and Data

The synthesis of 5-substituted-3-trichloromethyl-1,2,4-oxadiazoles from trichloroacetonitrile proceeds via a two-step sequence, which can be performed as a convenient one-pot reaction. The first step involves the formation of this compound, which is then acylated and cyclized to the desired 1,2,4-oxadiazole.

Scheme 1: Synthesis of this compound

References

Application of Trichloroacetamidoxime in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amidoximes are a versatile class of chemical compounds characterized by the functional group RC(NOH)NH2. Their significance in medicinal chemistry is well-established, owing to their diverse biological activities and their role as key synthetic intermediates. Trichloroacetamidoxime, a halogenated derivative, presents a unique profile of potential therapeutic applications due to the influence of the electron-withdrawing trichloromethyl group. This document provides detailed application notes and experimental protocols relevant to the investigation of this compound and its derivatives in a medicinal chemistry context.

Amidoximes, including this compound, can act as prodrugs of amidines and as nitric oxide (NO) donors, contributing to their wide-ranging pharmacological effects.[1] These effects span various therapeutic areas, including oncology, infectious diseases, and cardiovascular medicine.[1][2]

Application Notes

This compound as a Nitric Oxide Donor

This compound can be explored as a potential nitric oxide (NO) donor. The release of NO from amidoxime derivatives can be triggered under physiological conditions, leading to various therapeutic effects.[1] NO is a critical signaling molecule involved in vasodilation, neurotransmission, and the immune response.[2][3] The electron-withdrawing nature of the trichloromethyl group in this compound may influence the rate and extent of NO release, a key parameter for drug design.

Potential Applications:

-

Cardiovascular Diseases: As a vasodilator, it could be investigated for the treatment of hypertension and angina.[4]

-

Wound Healing: NO plays a role in angiogenesis and tissue regeneration.

-

Antimicrobial Therapy: NO exhibits broad-spectrum antimicrobial activity.[5]

This compound as an Anticancer Agent

The amidine functional group, for which this compound can serve as a prodrug, is a common motif in anticancer agents.[6] The conversion of the amidoxime to the more basic amidine can occur in vivo, potentially leading to enhanced cellular uptake and target engagement.[7]

Potential Mechanisms of Action:

-

Enzyme Inhibition: Targeting enzymes crucial for cancer cell proliferation and survival.

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.

-

DNA Interaction: Binding to DNA and interfering with replication and transcription.[6]

This compound in Antimicrobial Drug Discovery

Amidoxime derivatives have shown promise as antimicrobial agents.[1] The ability to release NO and the intrinsic activity of the amidine metabolite can contribute to their efficacy against a range of pathogens.

Potential Applications:

-

Antibacterial Agents: Targeting both Gram-positive and Gram-negative bacteria.

-

Antifungal Agents: Investigating activity against clinically relevant fungal strains.

-

Antiviral Agents: Exploring the potential to inhibit viral replication, as seen with other amidoxime prodrugs.[8]

Quantitative Data Summary

Due to the limited availability of specific experimental data for this compound in publicly accessible literature, the following tables present illustrative data to guide researchers in their experimental design and data presentation.

Table 1: Illustrative Anticancer Activity of this compound

| Cell Line | Compound | IC₅₀ (µM)[9] |

| MCF-7 | This compound | 15.2 |

| A549 | This compound | 22.5 |

| HeLa | This compound | 18.9 |

| Doxorubicin (Control) | - | 0.8 |

Table 2: Illustrative Nitric Oxide Release from this compound

| Compound | Time (min) | Cumulative NO Release (nmol/mg)[10] |

| This compound | 30 | 50.3 |

| This compound | 60 | 85.1 |

| This compound | 120 | 120.7 |

| SNP (Control) | 30 | 150.2 |

Table 3: Illustrative Antimicrobial Activity of this compound

| Organism | Compound | MIC (µg/mL)[11][12] |

| S. aureus | This compound | 16 |

| E. coli | This compound | 32 |

| C. albicans | This compound | 64 |

| Ciprofloxacin (Control) | - | 1 |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of amidoximes from nitriles.[13]

Materials:

-

Trichloroacetonitrile

-

Hydroxylamine hydrochloride

-

Triethylamine or Sodium Carbonate

-

Ethanol or Methanol

-

Distilled water

-

Reaction flask, condenser, magnetic stirrer, heating mantle

-

Filtration apparatus

-

Recrystallization solvents (e.g., ethanol/water)

Procedure:

-

Dissolve trichloroacetonitrile (1 equivalent) in ethanol in a round-bottom flask.

-

Add a solution of hydroxylamine hydrochloride (1.5 equivalents) and triethylamine (1.5 equivalents) in water to the flask.

-

Stir the reaction mixture at room temperature or under gentle reflux for 2-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system to obtain pure this compound.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Protocol 2: In Vitro Nitric Oxide Donor Assay (Griess Assay)

This protocol measures the release of nitric oxide from a donor compound by quantifying its stable breakdown product, nitrite.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of the stock solution in PBS (pH 7.4) to the desired final concentrations.

-

Incubate the solutions at 37°C for various time points (e.g., 30, 60, 120 minutes).

-

Prepare a standard curve using sodium nitrite solutions of known concentrations.

-

In a 96-well plate, add 50 µL of each sample or standard to triplicate wells.

-

Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the concentration of nitrite in the samples using the standard curve and determine the amount of NO released.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on cell viability.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or Solubilization Buffer

-

96-well cell culture plate

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

Visualizations

Caption: Nitric Oxide Signaling Pathway in Vasodilation.[2][3]

Caption: General Experimental Workflow for this compound Evaluation.

Caption: Prodrug Activation Pathway of this compound.[7]

References

- 1. Nitric Oxide as a Unique Bioactive Signaling Messenger in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cusabio.com [cusabio.com]

- 3. anygenes.com [anygenes.com]

- 4. youtube.com [youtube.com]

- 5. Antimicrobial nitric oxide releasing gelatin nanoparticles to combat drug resistant bacterial and fungal infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The mitochondrial amidoxime reducing component-from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amidoxime prodrugs convert to potent cell-active multimodal inhibitors of the dengue virus protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. IC50 - Wikipedia [en.wikipedia.org]

- 10. Nitric Oxide Release and Antibacterial Efficacy Analyses of S-Nitroso-N-Acetyl-Penicillamine Conjugated to Titanium Dioxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Minimum inhibitory concentrations and resistance for selected antimicrobial agents (including imipenem, linezolid and tigecycline) of bacteria obtained from eye infections - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Trichloroacetamidoxime as a Ligand for Metal Complexes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichloroacetamidoxime is a fascinating, yet underexplored, ligand in the field of coordination chemistry. Its structure, featuring a reactive oxime group and an electron-withdrawing trichloromethyl group, suggests a strong potential for forming stable and biologically active metal complexes. The presence of both nitrogen and oxygen donor atoms allows for versatile coordination modes with a variety of metal ions. This document provides a detailed overview of the potential applications of this compound as a ligand, including protocols for synthesis and characterization, and discusses its prospective role in drug development. While specific experimental data for this compound complexes is limited in publicly available literature, the protocols and application notes presented here are based on established principles of coordination chemistry and data from analogous amidoxime-containing compounds.

Synthesis of this compound

The synthesis of this compound typically proceeds via the reaction of trichloroacetonitrile with hydroxylamine. This reaction should be performed with caution due to the reactive nature of the starting materials.

Experimental Protocol: Synthesis of this compound

Materials:

-

Trichloroacetonitrile

-

Hydroxylamine hydrochloride

-

Sodium carbonate

-

Ethanol

-

Diethyl ether

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

pH paper

Procedure:

-

In a 250 mL round-bottom flask, dissolve hydroxylamine hydrochloride (1.0 equivalent) in ethanol.

-

Slowly add a solution of sodium carbonate (1.1 equivalents) in water to the stirring hydroxylamine solution to neutralize the hydrochloride and generate free hydroxylamine.

-

To this mixture, add trichloroacetonitrile (1.0 equivalent) dropwise at room temperature. An exothermic reaction may be observed.

-

After the addition is complete, fit the flask with a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the diethyl ether under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Characterization:

The synthesized this compound should be characterized by:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

FT-IR Spectroscopy: To identify the characteristic functional groups (e.g., C=N, N-O, O-H).

-

Mass Spectrometry: To determine the molecular weight.

-

Melting Point Analysis: To assess purity.

Synthesis of this compound Metal Complexes

This compound can act as a bidentate or monodentate ligand, coordinating to metal ions through its nitrogen and oxygen atoms. The synthesis of its metal complexes can be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.

General Experimental Protocol: Synthesis of Metal Complexes

Materials:

-

This compound

-

Metal salts (e.g., CuCl₂, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂, etc.)

-

Methanol or Ethanol

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Dissolve this compound (2.0 equivalents) in methanol in a round-bottom flask.

-

In a separate flask, dissolve the metal salt (1.0 equivalent) in methanol or a methanol/water mixture.

-

Slowly add the metal salt solution to the stirring solution of the ligand.

-

A change in color or the formation of a precipitate may be observed upon mixing.

-

The reaction mixture is then refluxed for 4-6 hours.

-

After reflux, the mixture is cooled to room temperature.

-

If a precipitate has formed, it is collected by filtration, washed with cold methanol, and then with diethyl ether.

-

If no precipitate forms, the solvent volume can be reduced under vacuum to induce crystallization.

-

The resulting solid complex is dried in a desiccator over anhydrous CaCl₂.

Characterization of Metal Complexes

A thorough characterization of the synthesized metal complexes is crucial to determine their structure, purity, and properties.

| Analytical Technique | Information Obtained | Expected Observations for this compound Complexes |

| Elemental Analysis (C, H, N) | Determines the empirical formula and metal-to-ligand ratio. | Experimental values should be within ±0.4% of the calculated values for the proposed formula. |

| Molar Conductivity | Indicates whether the complex is an electrolyte or non-electrolyte in solution. | Low conductivity values in a non-coordinating solvent like DMF or DMSO suggest a non-electrolytic nature. |

| Magnetic Susceptibility | Provides information about the number of unpaired electrons and the geometry of the complex. | Paramagnetic behavior for complexes with unpaired electrons (e.g., Cu(II), Ni(II), Co(II)). Diamagnetic for Zn(II) complexes. |

| FT-IR Spectroscopy | Shows the coordination of the ligand to the metal ion through shifts in vibrational frequencies. | Shift in the ν(C=N) and ν(N-O) bands upon coordination. Appearance of new bands corresponding to M-N and M-O vibrations. |

| UV-Vis Spectroscopy | Provides information about the electronic transitions and the geometry of the complex. | d-d transitions in the visible region for transition metal complexes, indicative of their geometry (e.g., octahedral, tetrahedral). |

| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the complex and the presence of coordinated or lattice water molecules. | Weight loss at specific temperature ranges corresponding to the loss of water and decomposition of the ligand. |